

Application Notes and Protocols: Elucidating P2Y1 Receptor Signaling with MRS2500

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Compound of Interest

Compound Name: MRS2500 tetraammonium

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Audience: Researchers, scientists, and drug development professionals.

Introduction

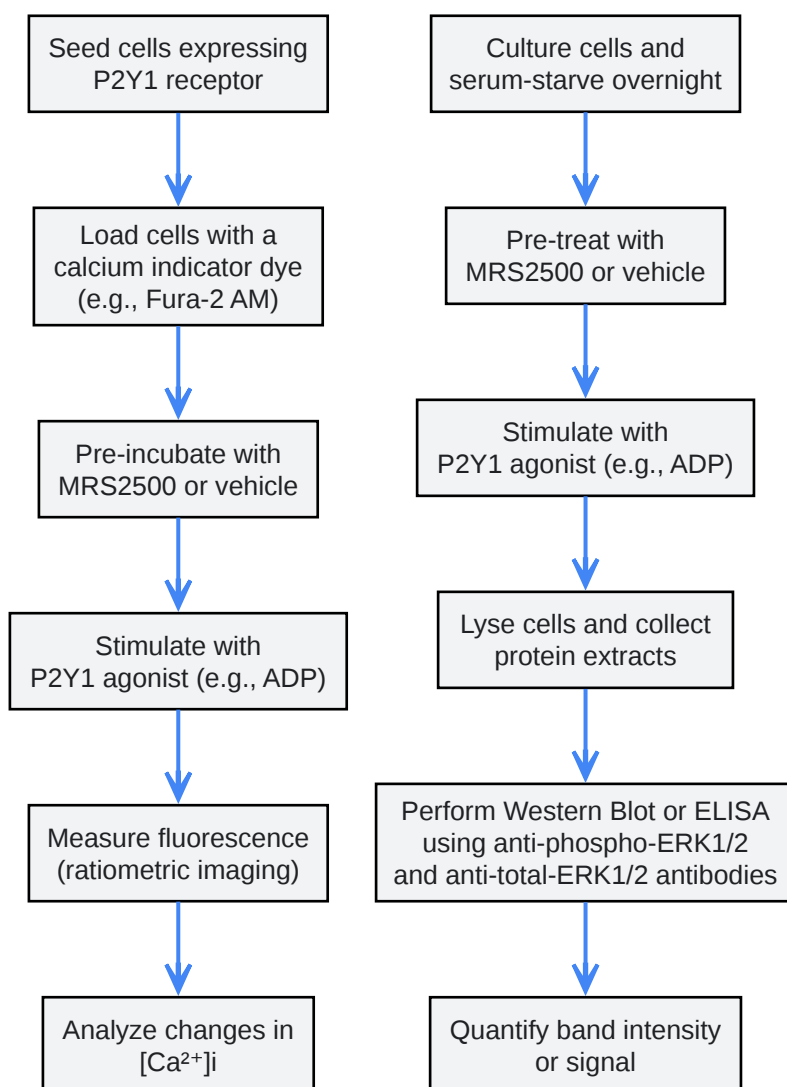
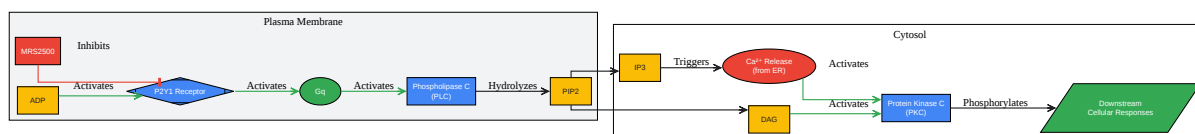
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in a multitude of physiological processes, most notably platelet aggregation and thrombosis.[1][2][3] Its activation initiates a cascade of intracellular events crucial for cellular responses. Understanding the intricacies of the P2Y1 signaling pathway is paramount for the development of novel therapeutics targeting a range of cardiovascular and neurological disorders.[3]

MRS2500 is a highly potent and selective antagonist of the P2Y1 receptor, making it an invaluable tool for studying its function.[4] Notably, MRS2500 acts as an inverse agonist, effectively silencing the receptor's constitutive activity in the absence of an agonist.[5] This application note provides detailed protocols for utilizing MRS2500 to investigate the P2Y1 receptor signaling pathways through various in vitro assays.

P2Y1 Receptor Signaling Pathway

The canonical signaling pathway of the P2Y1 receptor involves its coupling to the Gq class of G proteins.[5][6][7] Upon activation by ADP, the Gq alpha subunit dissociates and activates phospholipase C (PLC).[2][5][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of

stored intracellular calcium (Ca^{2+}).^{[2][5][10]} The subsequent rise in cytosolic Ca^{2+} and the presence of DAG collectively activate protein kinase C (PKC), leading to downstream cellular responses.^{[2][11]}



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